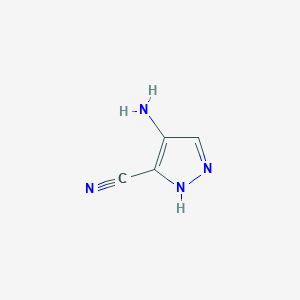

4-Amino-1H-pyrazole-3-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4-amino-1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-4-3(6)2-7-8-4/h2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRKJRIVVOGXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483835 | |

| Record name | 4-Amino-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68703-67-3 | |

| Record name | 4-Amino-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for Aminopyrazole Carbonitrile Scaffolds

The foundational methods for constructing the aminopyrazole carbonitrile core have been well-established in organic chemistry, providing reliable, albeit sometimes lengthy, pathways to the desired products.

Cyclocondensation reactions are a cornerstone for the synthesis of pyrazole (B372694) rings. The most classic approach is the Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.org For the synthesis of aminopyrazole carbonitriles, a key precursor is often a derivative of malononitrile (B47326). For instance, the reaction of malononitrile dimer with hydrazine can produce 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. mdpi.comresearchgate.net

Another common strategy involves the cyclocondensation of 1,3-dicarbonyl compounds, or their synthetic equivalents, with hydrazines. beilstein-journals.org These reactions can be catalyzed by various acids or bases and are fundamental to forming the pyrazole core structure. The versatility of this method allows for the introduction of various substituents onto the pyrazole ring by choosing appropriately substituted starting materials.

Multicomponent reactions (MCRs) offer a significant improvement in efficiency by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is well-suited to MCRs. A common and efficient one-pot, three-component synthesis involves the reaction of an aldehyde, malononitrile, and phenylhydrazine (B124118). jocpr.comnih.gov This approach has been shown to produce high yields in short reaction times, often facilitated by a catalyst. jocpr.com

Various catalysts have been employed to enhance the efficiency and selectivity of these MCRs. For example, AlCl3 has been used as a catalyst in an aqueous ethanol (B145695) solvent system, yielding 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives in 79-89% yields within 30 minutes. jocpr.com Other novel catalytic systems, such as nano copper stabilized on layered double hydroxide, have also been developed to facilitate the synthesis of these compounds under environmentally friendly conditions. nih.govresearchgate.net These green chemistry approaches often utilize water or ethanol-water mixtures as solvents and allow for the easy recovery and reuse of the catalyst. researchgate.netnih.gov

| Reactants | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde, Phenylhydrazine, Malononitrile | AlCl₃ | Aqueous Ethanol | 85 | jocpr.com |

| Various Benzaldehydes, Phenylhydrazine, Malononitrile | LDH@PTRMS@DCMBA@CuI | Water/Ethanol | 85-93 | nih.gov |

| Azo-linked Aldehydes, Malononitrile, Phenylhydrazine | Fe₃O₄@SiO₂@Tannic acid | - | High | nih.gov |

An alternative strategy to building the pyrazole ring from acyclic precursors is the functionalization of an already-formed pyrazole core. This approach is useful when the desired starting pyrazole is readily available. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile can be prepared and then undergo further reactions. mdpi.comresearchgate.net This intermediate can react with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, which can then be used to create more complex hybrid molecules. mdpi.com

This method allows for the late-stage introduction of functional groups, which can be advantageous in the synthesis of compound libraries for drug discovery. A patent describes the synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile where a pre-formed pyrazole is functionalized. google.com The presence of a nitrile solvent in this functionalization step was found to create a highly reactive intermediate, leading to a rapid reaction and high conversion rates of over 95%. google.com

Advanced Synthetic Techniques

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed. These methods offer improved efficiency, scalability, and sustainability.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. dergipark.org.tr The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. dergipark.org.trnanobioletters.com The synthesis of pyrazole derivatives, including aminopyrazole carbonitriles, has been successfully achieved using this technique. dergipark.org.trnanobioletters.comresearchgate.netmdpi.com

For example, a one-pot, three-component reaction of 3-amino-substituted 5-aminopyrazole-4-carbonitriles, cyanamide, and triethyl orthoformate under microwave irradiation yields novel 7-amino-substituted pyrazolo[1,5-a] beilstein-journals.orgdergipark.org.trnanobioletters.comtriazine-8-carbonitriles in just 5-10 minutes without the need for a catalyst. researchgate.net Similarly, the synthesis of 4H-pyrano[2,3-c]pyrazoles via a multicomponent reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and substituted carbonyl compounds was found to be more efficient under microwave irradiation compared to conventional stirring at room temperature. nanobioletters.com The synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles has also been effectively performed using microwave assistance, serving as precursors for further regiospecific syntheses. mdpi.comresearchgate.net

| Product Type | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 7-Amino-substituted pyrazolo[1,5-a] beilstein-journals.orgdergipark.org.trnanobioletters.comtriazine-8-carbonitriles | 5-Aminopyrazole-4-carbonitriles, Cyanamide, Triethyl orthoformate | Microwave, Catalyst-free | 5-10 min | High | researchgate.net |

| 4H-Pyrano[2,3-c]pyrazoles | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Carbonyl compounds | Microwave, Potassium tert-butoxide | - | ~80 | nanobioletters.com |

| 3-Aminopyrazole | 4-Methoxyphenylhydrazine hydrochloride, 3-Methoxyacrylonitrile | Microwave, 150°C | 2 hours | - | dergipark.org.tr |

For the large-scale industrial production of chemical compounds, continuous flow synthesis offers significant advantages over traditional batch processing. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. While specific data on the continuous flow synthesis of 4-Amino-1H-pyrazole-3-carbonitrile is limited, the application of this technology to structurally similar compounds demonstrates its potential.

For the related compound 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, a key intermediate for the drug Zanubrutinib, pilot-scale studies have shown the effectiveness of continuous flow synthesis. Using tubular reactors at 80°C with a residence time of 30 minutes, an 82% conversion was achieved. This outperformed batch reactors, which only reached 70% conversion in 4 hours. Key advantages noted were the precise temperature control that minimizes thermal degradation of sensitive intermediates and the integration of automated purification units, which streamlines the manufacturing process. These findings strongly suggest that continuous flow technology could be adapted for the efficient, safe, and cost-effective industrial-scale synthesis of this compound.

Green Chemistry Principles in Aminopyrazole Carbonitrile Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aminopyrazole carbonitriles to minimize environmental impact and enhance sustainability. nih.govrsc.orgrsc.org These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govrsc.orgrsc.orgresearchgate.net

One-pot, three-component reactions are a cornerstone of green synthetic strategies for this class of compounds. nih.gov These reactions, often involving an aldehyde, malononitrile, and a hydrazine derivative, offer high atom economy and reduce the need for intermediate purification steps. nih.govresearchgate.net The use of water or aqueous ethanol as a solvent further enhances the green credentials of these methods. rsc.orgresearchgate.net

Catalysis plays a pivotal role in these green syntheses. A variety of catalysts have been explored, including:

Magnetic Nanoparticles: Recyclable magnetic nanoparticles, such as Fe3O4@SiO2 functionalized with organic moieties, have been successfully employed. nih.govrsc.orgresearchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without significant loss of activity. nih.govrsc.orgresearchgate.net

Layered Double Hydroxides (LDHs): Novel catalysts based on modified LDHs have shown high efficiency in the one-pot synthesis of aminopyrazole carbonitriles, offering eco-friendliness and catalyst reusability. rsc.orgnih.gov

Organocatalysts: Natural and biodegradable catalysts, such as the water extract of pomegranate ash (WEPA), have been utilized as efficient and green alternatives.

Energy sources like microwave irradiation and ultrasound have also been integrated into green synthetic protocols. nih.govresearchgate.netarabjchem.org These techniques often lead to significantly shorter reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. researchgate.net For instance, ultrasound-assisted synthesis in aqueous media has emerged as a powerful tool for the eco-friendly production of pyrazole derivatives. nih.govarabjchem.org

Table 1: Comparison of Green Synthetic Methods for Aminopyrazole Carbonitriles

| Method | Catalyst | Solvent | Energy Source | Key Advantages |

| Mechanochemical | Fe3O4@SiO2@vanillin@thioglycolic acid | Solvent-free | Grinding | High yields, short reaction times, catalyst recyclability. nih.govrsc.orgresearchgate.net |

| One-pot, Three-component | Modified Layered Double Hydroxide (LDH) | Water/Ethanol | Conventional Heating | Eco-friendly, high yields, short reaction times (15-27 min). rsc.orgnih.gov |

| Ultrasound-assisted | None specified | Water/PEG | Ultrasound | Rapid, environmentally benign, high yields. researchgate.netarabjchem.org |

| Organocatalysis | Water Extract of Pomegranate Ash (WEPA) | Water/Ethanol | Stirring at room temp. | Use of a natural, biodegradable catalyst, simple procedure. |

Synthesis of Key Derivatives and Analogues of this compound

The this compound scaffold is a versatile building block for the synthesis of a wide range of derivatives with diverse applications.

N-substitution of the pyrazole ring is a common strategy to modulate the physicochemical and biological properties of the resulting compounds. The synthesis of N-substituted pyrazole carbonitriles, such as 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile, can be achieved through various methods. One common approach involves the reaction of a β-ketonitrile or an α,β-unsaturated nitrile with a monosubstituted hydrazine. chim.it For example, the reaction of a suitable precursor with methylhydrazine would yield the N-methylated pyrazole.

The regioselectivity of N-alkylation can be a challenge, as substitution can occur at either the N1 or N2 position of the pyrazole ring. The reaction conditions, including the solvent and base used, can influence the ratio of the resulting regioisomers. Microwave-assisted synthesis has been shown to provide rapid access to N-substituted pyrazoles with excellent yields and, in some cases, total regiocontrol. researchgate.net

This compound is an excellent precursor for the synthesis of pyrazole-fused heterocyclic systems due to the presence of vicinal amino and nitrile groups, which can undergo cyclocondensation reactions with various electrophiles.

Pyrazolo[3,4-d]pyrimidines: These fused systems are of significant interest due to their structural analogy to purines. tandfonline.comekb.eg They can be synthesized by reacting this compound with reagents like formic acid, formamide, or urea. tandfonline.comekb.egmdpi.com For instance, refluxing 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid yields the corresponding pyrazolo[3,4-d]pyrimidin-4-ol. mdpi.com Microwave-assisted synthesis has also been employed to facilitate the cyclization of ortho-amino esters of pyrazoles with nitriles to form pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov

Pyrazolo[3,4-b]pyridines: This class of compounds can be prepared through the cyclocondensation of this compound with 1,3-dicarbonyl compounds or their equivalents. chim.itmdpi.com The reaction of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a catalyst like ZrCl4 has been used to synthesize substituted pyrazolo[3,4-b]pyridines. mdpi.com Multi-component reactions involving an aldehyde, malononitrile, and an aminopyrazole are also a common strategy for accessing this scaffold. researchgate.net

Table 2: Synthesis of Pyrazole-Fused Heterocycles from Aminopyrazole Precursors

| Fused System | Reagents | Reaction Conditions | Reference |

| Pyrazolo[3,4-d]pyrimidine | Formic acid | Reflux | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine | Formamide, Acetic anhydride | Reflux | ekb.eg |

| Pyrazolo[3,4-d]pyrimidine | Aliphatic/aromatic nitriles | Microwave irradiation | nih.gov |

| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated ketones, ZrCl4 | 95 °C | mdpi.com |

| Pyrazolo[3,4-b]pyridine | 1,3-Diketones, Acetic acid | Conventional Heating | mdpi.com |

| Pyrazolo[3,4-b]pyridine | Aldehydes, Malononitrile | Grinding | researchgate.net |

The introduction of halogen atoms, particularly fluorine, into the pyrazole ring can significantly alter the electronic properties and metabolic stability of the molecule. The synthesis of halogenated analogues of this compound can be achieved through various synthetic routes. Direct halogenation of the pyrazole ring is one possibility, although it may lack regioselectivity. A more controlled approach involves the use of halogenated building blocks in the initial pyrazole synthesis. For example, using a halogen-substituted phenylhydrazine in a three-component reaction would lead to a halogenated N-phenylpyrazole derivative. mdpi.com The Sandmeyer reaction, a well-known method for introducing halogens onto an aromatic ring, could potentially be applied to the amino group of 4-aminopyrazole, though this would require prior protection of other reactive sites.

Tacrine (B349632), a potent cholinesterase inhibitor, has served as a template for the design of new therapeutic agents. The this compound scaffold has been incorporated into tacrine-like structures to create novel hybrid molecules. The synthesis of these analogs often involves multi-step sequences. For instance, pyrazolo[3,4-b]pyridine derivatives can be further elaborated to construct the tacrine framework. One approach involves the Friedländer annulation, where an ortho-aminoaryl ketone or nitrile reacts with a cyclic ketone. While direct synthesis from this compound is not explicitly detailed, its derivatives, such as aminopyrazolopyridines, could serve as key intermediates in the construction of these complex structures. nih.govnih.gov

Regioselectivity and Stereochemical Considerations in Synthetic Pathways

The synthesis of substituted pyrazoles often presents challenges in controlling regioselectivity, particularly in N-alkylation and cyclocondensation reactions.

Regioselectivity in N-Alkylation: The pyrazole ring has two nitrogen atoms, and alkylation can occur at either N1 or N2, leading to a mixture of regioisomers. The outcome of the reaction is influenced by factors such as the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent. In some cases, specific reaction conditions, such as those employed in microwave-assisted synthesis, can favor the formation of a single regioisomer. researchgate.net

Regioselectivity in Cyclocondensation: When unsymmetrical reagents are used in the synthesis of fused pyrazole systems, the formation of regioisomers is also a possibility. mdpi.com For example, the reaction of a 3(5)-aminopyrazole with an unsymmetrical 1,3-diketone can lead to two different pyrazolo[1,5-a]pyrimidine (B1248293) isomers. researchgate.netmdpi.com The regioselectivity of these reactions is often dictated by the relative reactivity of the electrophilic centers in the diketone and the nucleophilic sites in the aminopyrazole. mdpi.com Careful selection of reactants and reaction conditions, including the use of microwave irradiation under solvent-free conditions, can lead to the selective formation of a single regioisomer. researchgate.netmdpi.com

Stereochemistry: For the synthesis of this compound and its direct derivatives discussed in this article, the resulting products are typically achiral. However, if chiral starting materials are used or if chiral centers are introduced during the synthesis of more complex derivatives, stereochemical considerations would become important. For the core structures discussed, stereochemistry is generally not a primary concern.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4-Amino-1H-pyrazole-3-carbonitrile by providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. In a typical solvent like DMSO-d₆, the spectrum is characterized by a singlet for the pyrazole (B372694) ring proton (H-5), a broad singlet for the amino (NH₂) protons, and another broad singlet for the pyrazole NH proton.

The chemical shifts (δ) are generally observed in the following regions:

NH Proton: A broad singlet appearing at a downfield chemical shift, typically around 12.00 ppm, due to the acidic nature of the proton attached to the nitrogen in the pyrazole ring.

Ring Proton (H-5): A singlet is observed for the proton attached to the C-5 of the pyrazole ring.

Amino (NH₂) Protons: A broad singlet corresponding to the two protons of the primary amine group, often seen around 6.50 ppm. The broadness of the NH and NH₂ signals is due to quadrupole effects of the nitrogen atom and chemical exchange with the solvent.

The integration of these signals confirms the presence of one ring proton, two amino protons, and one NH proton.

Table 1: Representative ¹H NMR Chemical Shifts for this compound and its derivatives. Data is compiled from various sources and may vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| NH (pyrazole) | ~12.06 | br s |

| Aromatic-H | 7.41-7.80 | m |

| NH₂ | ~6.40-6.50 | s |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the three carbon atoms of the pyrazole ring and the carbon of the nitrile group.

The expected chemical shift ranges are:

C-3 and C-5: These carbons of the pyrazole ring typically resonate in the aromatic region of the spectrum.

C-4: The carbon atom attached to the amino group.

Nitrile Carbon (C≡N): This carbon usually appears in a distinct region of the spectrum, typically upfield from the aromatic carbons.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound derivatives. Data is compiled from various sources and may vary based on solvent and experimental conditions.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C5 | ~157.05 |

| C3 | ~145.07 |

| Aromatic-C | 120.00-132.88 |

| C4 | ~112.75 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed. nih.gov

Correlation Spectroscopy (COSY): This experiment would show correlations between protons that are coupled to each other. For this compound, no significant cross-peaks are expected in the COSY spectrum as the ring proton is isolated.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between the H-5 proton and the C-5 carbon, confirming their direct attachment.

Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful technique that shows correlations between protons and carbons that are separated by two or three bonds. For instance, the H-5 proton would be expected to show correlations to the C-3 and C-4 carbons. The amino protons might show correlations to C-4 and C-5. These correlations are crucial for confirming the substitution pattern on the pyrazole ring. mdpi.com The use of ¹H-¹⁵N HMBC has also been reported for the structural elucidation of pyrazolo[1,5-a]pyrimidines derived from this scaffold, demonstrating the utility of this technique in determining the nitrogen environment. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insights into the structure through the analysis of fragmentation patterns. For this compound (C₄H₄N₄), the expected exact mass is approximately 108.04 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. Due to the presence of an even number of nitrogen atoms, the molecular ion will have an even mass number, consistent with the nitrogen rule. libretexts.org

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of HCN (27 Da) from the pyrazole ring or the nitrile group.

Loss of an amino group (NH₂; 16 Da).

Cleavage of the pyrazole ring.

The mass spectra of derivatives of this compound have been reported with the molecular ion peak being prominent. mdpi.comnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the amino, nitrile, and pyrazole functionalities.

Table 3: Characteristic IR Absorption Bands for this compound. Data is compiled from various sources and may vary based on experimental conditions.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretching | 3300-3500 | Medium |

| N-H (Pyrazole) | Stretching | ~3137-3193 | Medium |

| C≡N (Nitrile) | Stretching | ~2223-2230 | Strong |

| C=C, C=N (Ring) | Stretching | 1500-1650 | Medium |

| N-H (Amine) | Bending | 1600-1650 | Medium |

The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The pyrazole N-H stretch is also observed in this region. The strong absorption band around 2223-2230 cm⁻¹ is a clear indication of the nitrile (C≡N) group. nih.govlibretexts.org The absorptions in the 1500-1650 cm⁻¹ range are attributed to the stretching vibrations of the C=C and C=N bonds within the pyrazole ring and the N-H bending of the amino group. libretexts.orgvscht.czuc.edu

Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile stretch is also expected to give a strong signal in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms in the solid state is determined by single-crystal X-ray crystallography. The crystal structure of a derivative, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, has been reported, providing precise bond lengths and angles. nih.gov For 3-Aminopyrazole-4-carbonitrile, a synonym for the title compound, crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 836031. nih.gov

Analysis of the crystal structure reveals a planar pyrazole ring. The bond lengths and angles are within the expected ranges for such heterocyclic systems. The solid-state packing is influenced by intermolecular hydrogen bonds involving the amino group and the nitrogen atoms of the pyrazole ring, forming a stable three-dimensional network.

Crystal Structure Analysis of Aminopyrazole Carbonitrile Derivatives

X-ray crystallography provides definitive proof of structure by mapping the precise arrangement of atoms in a crystal. For aminopyrazole carbonitrile derivatives, this technique reveals key structural parameters such as bond lengths, bond angles, and the planarity of the pyrazole ring. The Cambridge Crystallographic Data Centre (CCDC) holds data for 3-Aminopyrazole-4-carbonitrile under the deposition number 836031, providing a foundational dataset for the parent compound's solid-state conformation. nih.gov

Analysis of various derivatives illustrates how substitution affects the core pyrazole structure. For instance, the crystal structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile has been determined, showing a dihedral angle of 34.3(1)° between the pyrazole and the nitrophenyl rings. nih.gov Similarly, in 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, a related derivative, the crystal structure analysis confirmed its molecular geometry and packing. researchgate.net These analyses are crucial for understanding structure-activity relationships, as the three-dimensional arrangement of substituents can significantly influence the molecule's biological and chemical properties.

The table below summarizes crystallographic data for selected aminopyrazole carbonitrile derivatives, showcasing the common crystal systems and space groups in which these compounds crystallize.

| Compound | Crystal System | Space Group | Key Parameters | Reference |

|---|---|---|---|---|

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | Monoclinic | Cc | a = 15.688(3) Å, b = 12.333(3) Å, c = 5.4855(11) Å, β = 103.77(3)° | nih.gov |

| 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide | Monoclinic | P21 | a = 4.855(3) Å, b = 9.026(5) Å, c = 7.092(4) Å, β = 103.267(7)° | researchgate.net |

| 4-fluoro-1H-pyrazole | Triclinic | P1 | a = 5.0183(2) Å, b = 7.3713(3) Å, c = 10.0385(5) Å, α = 90.155(2)°, β = 94.613(2)°, γ = 109.432(2)° | nsf.gov |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Lattices

The supramolecular architecture of aminopyrazole carbonitriles in the solid state is governed by a network of intermolecular interactions. nih.gov These non-covalent forces, including hydrogen bonds and π-π stacking, dictate the crystal packing and influence physical properties like melting point and solubility. nsf.gov

Hydrogen bonding is a predominant interaction in these crystals. The amino group (-NH2) and the pyrazole ring's N-H moiety are excellent hydrogen bond donors, while the nitrile nitrogen (C≡N) and the pyrazole ring nitrogens are effective acceptors. In the crystal structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, molecules are linked by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, creating a stable three-dimensional network. nih.gov Studies on related pyrazole systems also highlight the importance of N—H⋯N hydrogen bonds in forming one-dimensional chains or more complex motifs within the crystal lattice. nsf.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For pyrazole-based compounds, the absorption bands observed in the UV-Vis spectrum typically correspond to π → π* transitions within the aromatic heterocyclic ring. The parent pyrazole molecule exhibits a π → π* transition in the gas phase at approximately 205 nm. researchgate.net

For this compound, the presence of the amino (-NH2) and nitrile (-C≡N) groups, which act as auxochromic and chromophoric groups, respectively, is expected to influence the position and intensity of these absorption bands. The amino group, an electron-donating group, is likely to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to the unsubstituted pyrazole. The nitrile group can also participate in the conjugated system, further modifying the electronic transitions. While specific UV-Vis spectral data for this compound is not detailed in the available literature, analysis of its derivatives allows for an understanding of its electronic behavior.

Purity Assessment Methodologies (e.g., HPLC, Elemental Analysis)

Ensuring the purity of this compound is critical for its application in synthesis and research. High-Performance Liquid Chromatography (HPLC) and elemental analysis are standard methods for this purpose.

A reverse-phase (RP) HPLC method has been established for the analysis of 3-amino-1H-pyrazole-4-carbonitrile. sielc.com This method typically employs a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique is highly effective for separating the main compound from impurities generated during synthesis or degradation. Column chromatography using silica (B1680970) gel is also a widely reported method for the purification of aminopyrazole carbonitrile derivatives. researchgate.netresearchgate.net

Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined percentage composition of elements (typically C, H, N) with the theoretically calculated values. A close correlation between the found and calculated values confirms the compound's empirical formula and indicates a high degree of purity. Numerous studies on the synthesis of aminopyrazole derivatives report elemental analysis data to validate the identity and purity of the final products. ekb.egnih.govmdpi.comrsc.org

The table below presents representative elemental analysis data for several aminopyrazole carbonitrile derivatives.

| Compound | Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | C₁₀H₈N₄ | C: 65.21, H: 4.38, N: 30.42 | C: 65.03, H: 4.57, N: 30.12 | mdpi.com |

| 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile | C₁₀H₇ClN₄ | C: 54.93, H: 3.23, N: 25.62 | C: 55.07, H: 3.46, N: 25.54 | nih.gov |

| 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile | C₈H₆N₄S | C: 50.51, H: 3.18, N: 29.45, S: 16.86 | C: 50.63, H: 3.02, N: 29.57, S: 17.02 | mdpi.com |

| 6-Acetyl-2-(1-cyano-2-phenyl-vinyl)-7-methyl pyrazolo[1,5-a]pyrimidine-3-carbonitrile | C₁₉H₁₃N₅O | C: 69.71, H: 4.00, N: 21.39 | C: 69.57, H: 3.85, N: 21.17 | ekb.eg |

Reactivity and Derivatization Pathways

Reactions of the Amino Group (e.g., Acylation, Reductive Amination, Oxidation)

The exocyclic amino group is a primary site for nucleophilic reactions and can be readily derivatized through various transformations.

Acylation: The amino group undergoes smooth acylation reactions. For instance, treatment with chloroacetyl chloride in a solvent like toluene (B28343) results in the formation of the corresponding acetamide (B32628) derivative, 2-chloro-N-(4-cyano-1H-pyrazol-4-yl)acetamide. mdpi.com This reaction proceeds by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride. mdpi.com

Diazo Coupling: The amino group can react with aryldiazonium salts to form azo-linked pyrazole (B372694) derivatives. ekb.egnih.gov This reaction is a classic electrophilic aromatic substitution where the diazonium ion acts as the electrophile.

Reductive Amination: While specific examples for this exact molecule are not prevalent in the reviewed literature, the principles of reductive amination are broadly applicable. masterorganicchemistry.com This two-step process would involve the initial reaction of the primary amino group with an aldehyde or ketone to form an intermediate imine (a Schiff base). Subsequent reduction of the imine, often in the same pot, would yield a secondary or tertiary amine derivative. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comyoutube.com

Oxidation: The amino group on a pyrazole ring can be susceptible to oxidation. While direct oxidation of 4-Amino-1H-pyrazole-3-carbonitrile is not detailed, related structures like 3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile can be oxidized using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂), suggesting similar potential for the title compound.

Table 1: Summary of Amino Group Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acyl Halides (e.g., Chloroacetyl chloride) | N-Acylpyrazole |

| Diazo Coupling | Aryldiazonium salts | Azo-linked pyrazole |

| Reductive Amination | Aldehyde/Ketone, then a reducing agent (e.g., NaBH₃CN) | N-Alkylpyrazole (Secondary/Tertiary Amine) |

| Oxidation | Oxidizing agents (e.g., KMnO₄, H₂O₂) | Oxidized derivatives |

Reactions of the Nitrile Group (e.g., Reduction to Amine Derivatives, Cyclization)

The nitrile group is another key functional handle, primarily serving as an electrophilic center or participating in cyclization reactions.

Reduction to Amine Derivatives: The carbon-nitrogen triple bond of the nitrile group can be reduced to a primary amine (aminomethyl group). libretexts.org This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an acidic workup. libretexts.orgyoutube.com Alternatively, catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., palladium, platinum, or nickel) at elevated temperature and pressure can also effect this transformation. libretexts.org A partial reduction to an aldehyde is also possible using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H). youtube.com

Cyclization: The nitrile group is frequently involved in intramolecular cyclization reactions, often following an initial reaction at the amino group. This is a cornerstone of its utility in synthesizing fused heterocyclic systems. For example, in the Thorpe-Ziegler reaction, an intramolecular nucleophilic attack from a carbon atom onto the nitrile carbon leads to the formation of a new ring. mdpi.com A prominent application is the synthesis of pyrazolo[1,5-a]pyrimidines, where the nitrile group partakes in the final ring-closing step. ekb.egekb.eg

Table 2: Summary of Nitrile Group Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Full Reduction | LiAlH₄ or H₂/Metal Catalyst (Pd, Pt, Ni) | 4-Amino-3-(aminomethyl)-1H-pyrazole |

| Partial Reduction | DIBAL-H | 4-Amino-1H-pyrazole-3-carbaldehyde |

| Cyclization | Base or Acid Catalyst (intramolecular) | Fused heterocycles (e.g., aminothiophenes, pyrimidines) |

Reactivity of the Pyrazole Ring System (e.g., Nucleophilic Substitution, Annulation)

The pyrazole ring itself, along with its substituents, directs the molecule's reactivity in ring-forming reactions.

Annulation: Annulation, the process of building a new ring onto an existing one, is the most significant reaction pathway for the pyrazole ring system of this compound. It typically acts as a dinucleophile, utilizing both the ring nitrogen (N1) and the exocyclic amino group. nih.gov Condensation with 1,3-dielectrophiles, such as β-dicarbonyl compounds or their enamine derivatives, leads to the formation of fused pyrazolo[1,5-a]pyrimidine (B1248293) systems. mdpi.comresearchgate.net The reaction proceeds via an initial nucleophilic attack from either the exocyclic amino group or the N1 ring nitrogen, followed by an intramolecular cyclization and dehydration. nih.govmdpi.com These reactions are pivotal for creating complex scaffolds related to biologically active molecules. researchgate.net

Nucleophilic Substitution: While aromatic nucleophilic substitution on the pyrazole ring is less common for this specific compound, related pyrazoles can undergo such reactions. For instance, the synthesis of 4-amino-3,5-dinitro-1H-pyrazole can be achieved through a Vicarious Nucleophilic Substitution (VNS) of hydrogen, demonstrating that the pyrazole ring can be susceptible to nucleophilic attack, particularly when activated by strongly electron-withdrawing groups. researchgate.net

Multi-site Reactivity for Diversity-Oriented Synthesis

The presence of multiple, strategically positioned reactive sites makes this compound an ideal substrate for diversity-oriented synthesis, particularly through multi-component reactions (MCRs). nih.gov One-pot syntheses involving an aldehyde, malononitrile (B47326), and a hydrazine (B178648) derivative are commonly used to generate a wide variety of substituted 5-amino-1H-pyrazole-4-carbonitriles. nih.govresearchgate.net

By varying the components in these MCRs, a library of pyrazole derivatives with diverse substitution patterns can be efficiently created. mdpi.com The compound itself serves as a platform where the amino and nitrile groups can be used to build further complexity, leading to a range of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyridazines, and thieno[3,4-c]pyrazoles. mdpi.comekb.egresearchgate.net This multi-site reactivity allows for the rapid generation of molecular diversity from a single, versatile starting block. mdpi.com

Mechanistic Investigations of Key Transformations

The regioselectivity of reactions involving this compound and its analogs has been a subject of detailed mechanistic study. A key point of debate is the initial site of nucleophilic attack during annulation reactions with unsymmetrical electrophiles. mdpi.com

Mechanism of Pyrazolo[1,5-a]pyrimidine Formation: In the reaction with β-unsaturated ketones or 1,3-dicarbonyls, two main mechanistic pathways are considered. One involves the initial attack of the exocyclic amino group on an electrophilic carbon, followed by cyclization involving a ring nitrogen. The alternative pathway posits an initial attack by the N1 ring nitrogen. nih.govresearchgate.net The outcome is dependent on factors like steric hindrance, relative basicity of the nucleophilic centers, and reaction conditions. mdpi.com Spectroscopic techniques, such as 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) NMR, have been crucial in definitively assigning the structures of the resulting regioisomers. mdpi.comresearchgate.net For example, microwave-assisted, solvent-free reactions have been shown to yield different regioisomers compared to reactions run in acetic acid, highlighting the tunability of the reaction pathway. mdpi.com

Catalyzed Three-Component Reactions: For the synthesis of the pyrazole core itself, mechanistic proposals for catalyzed reactions exist. In a copper-catalyzed three-component synthesis, it is proposed that the catalyst first activates the aldehyde, which then undergoes a Knoevenagel condensation with malononitrile. The resulting intermediate is then attacked by phenylhydrazine (B124118), followed by an intramolecular cyclization and aromatization to yield the final pyrazole product. nih.gov Studies using Hammett plots have been employed to investigate the electronic effects of substituents on the reaction rates, providing further insight into the reaction mechanism. nih.gov

Medicinal Chemistry and Biological Evaluation

Anti-Cancer Activities of Aminopyrazole Carbonitrile Derivatives

Derivatives of 4-Amino-1H-pyrazole-3-carbonitrile have demonstrated notable efficacy as anti-cancer agents, exhibiting cytotoxicity against various cancer cell lines and inhibiting key enzymes involved in cancer progression. nih.govresearchgate.net

Cytotoxicity Studies against Cancer Cell Lines

The cytotoxic effects of aminopyrazole carbonitrile derivatives have been evaluated against a range of cancer cell lines. For instance, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their anti-proliferative activities against A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) cancer cells. nih.gov Several of these compounds, including 8, 10, 12a, and 12b, displayed potent anti-proliferative effects, with compound 12b being the most promising, showing IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively. nih.gov

In another study, a synthetic 5-aminopyrazole derivative, N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide (BC-7), exhibited selective cytotoxicity towards HeLa (cervical cancer) cells with an IC50 of 65.58 ± 8.40 μM. nih.gov Furthermore, pyrazole-based lamellarin O analogues demonstrated inhibitory effects on cell proliferation in human colorectal cancer cell lines HCT116, HT29, and SW480 in the low micromolar range. rsc.org

A series of 4-amino-(1H)-pyrazole derivatives were designed as Janus kinase (JAK) inhibitors and evaluated for their cytotoxic effects. nih.gov Compound 3f showed potent cytotoxicity against a variety of cell lines, while compound 11b was particularly effective against HEL (erythroleukemia) and K562 (chronic myelogenous leukemia) cell lines with submicromolar IC50 values. nih.gov

Table 1: Cytotoxicity of Selected Aminopyrazole Carbonitrile Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 12b | A549 | 8.21 nih.gov |

| Compound 12b | HCT-116 | 19.56 nih.gov |

| BC-7 | HeLa | 65.58 nih.gov |

| Compound 3f | Various | Micromolar range nih.gov |

| Compound 11b | HEL | Submicromolar range nih.gov |

| Compound 11b | K562 | Submicromolar range nih.gov |

Kinase Inhibition

Aminopyrazole carbonitrile derivatives have been identified as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is a key target in cancer therapy. Molecular docking studies have suggested that pyrano[2,3-c]pyrazole derivatives, synthesized from aminopyrazole precursors, have the potential to bind to and inhibit p38α MAPK. nih.govacs.org These derivatives are predicted to bind to both the ATP-binding pocket and an allosteric lipid-binding site, suggesting a dual mechanism of inhibition. nih.govacs.org

BTK Inhibition: Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell signaling and a validated target in B-cell malignancies. nih.gov Potent covalent inhibitors of BTK have been developed based on an aminopyrazole carboxamide scaffold. nih.gov The recent approval of Pirtobrutinib, a reversible BTK inhibitor based on a 5-aminopyrazole structure, for the treatment of mantle cell lymphoma underscores the clinical significance of this class of compounds. mdpi.comyoutube.com

Other Kinase Inhibition: Derivatives of 4-amino-(1H)-pyrazole have been developed as potent inhibitors of Janus kinases (JAKs), with some compounds exhibiting IC50 values below 20 nM against JAK1, JAK2, and JAK3. nih.gov Additionally, 3-amino-1H-pyrazole-based compounds have been synthesized as inhibitors of the understudied PCTAIRE family of kinases, which are part of the cyclin-dependent kinase (CDK) family. nih.govmdpi.com Some of these derivatives have shown high cellular potency for CDK16. mdpi.com

Structure-Activity Relationship (SAR) Studies for Anti-Cancer Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anti-cancer efficacy of aminopyrazole carbonitrile derivatives. nih.govresearchgate.netresearchgate.netnih.govnih.gov

For 1H-pyrazolo[3,4-d]pyrimidine derivatives, the introduction of an aniline (B41778) moiety at the 4-position of the scaffold was found to be beneficial for cytotoxic activity, whereas aliphatic amines at the same position were not. nih.gov Further modifications, such as the introduction of a thiophene (B33073) ring, led to a significant increase in anti-proliferative activity. nih.gov

In the development of 5-aminopyrazole derivatives, it was observed that an unsubstituted 3-position on the pyrazole (B372694) scaffold is a key determinant for anti-proliferative activity. nih.gov Additionally, the nature of the substituent on the N1 position and the linker at position 4 significantly influence the activity. mdpi.com For instance, derivatives with a more flexible chain at N1 showed a good percentage of cancer cell growth inhibition. nih.gov

Antimicrobial Activities

In addition to their anti-cancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial agents. acs.orgmdpi.comnih.gov

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

Derivatives of aminopyrazole carbonitrile have shown broad-spectrum antibacterial activity. nih.govnih.gov Pyrazole-derived hydrazones have been reported as potent growth inhibitors of Acinetobacter baumannii, a challenging Gram-negative pathogen, with minimum inhibitory concentration (MIC) values as low as 4 μg/ml. nih.gov Difluorophenyl substituted derivatives exhibited broader potency against Gram-positive bacteria. nih.gov

In another study, azopyrazole carbonitrile derivatives displayed a wide range of antimicrobial activities, inhibiting both Gram-positive (Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.govacs.org The MIC values for some novel pyrazole-derived compounds against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen, were found to be as low as 1 µg/mL. digitellinc.com Furthermore, some of these derivatives showed synergistic effects when combined with standard antibiotics like oxacillin (B1211168) against MRSA. digitellinc.com

Table 2: Antibacterial Activity of Selected Aminopyrazole Carbonitrile Derivatives

| Derivative Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Pyrazole-derived hydrazones | Acinetobacter baumannii | MIC as low as 4 µg/ml | nih.gov |

| Difluorophenyl substituted derivatives | Gram-positive bacteria | Broad potency | nih.gov |

| Azopyrazole carbonitriles | Bacillus subtilis | Intermediate inhibition | nih.govacs.org |

| Azopyrazole carbonitriles | Pseudomonas aeruginosa | Intermediate inhibition | nih.govacs.org |

| Novel pyrazole derivatives | MRSA | MIC as low as 1 µg/mL | digitellinc.com |

Antifungal Properties

The antifungal potential of aminopyrazole carbonitrile derivatives has been explored against various fungi, including phytopathogenic species that cause significant crop damage. mdpi.comnih.govresearchgate.netnih.gov

Fluorinated 4,5-dihydro-1H-pyrazole derivatives were evaluated for their antifungal activities against four phytopathogenic fungi: Sclerotinia sclerotiorum, Macrophomina phaseolina, Fusarium oxysporum f. sp. lycopersici, and F. culmorum. nih.gov The 2-chlorophenyl derivative (H9) was the most active against S. sclerotiorum (43.07% inhibition) and F. culmorum (46.75% inhibition). nih.gov Molecular docking studies suggested that the antifungal activity could be due to the inhibition of proteinase K. nih.gov

Other studies have also reported the antifungal activity of pyrazole derivatives against various phytopathogenic fungi, with some compounds showing selective inhibition of Magnaporthe grisea at low concentrations. researchgate.net Additionally, certain N-phenyl- and N-pyridyl-substituted pyrazole-carboxamides have demonstrated notable activity against the phytopathogenic fungus Botrytis cinerea.

Antiviral and Anti-HIV Activities

The pyrazole nucleus is a significant scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antiviral and anti-HIV properties. researchgate.net While direct studies on the antiviral and anti-HIV activities of this compound are not extensively detailed in the provided results, the general class of pyrazole derivatives has shown promise in this area. For instance, certain pyrazole C-glycosides have exhibited a wide range of antimicrobial activities. researchgate.net

Derivatives of aminopyrazoles have been investigated for their potential against various viruses. One study synthesized a series of 1-sulfonyl-3-amino-1H-1,2,4-triazoles and 5-amino-3-(disubstituted phenylamino)-1H-pyrazole-4-carbonitriles and tested their activity against Yellow Fever Virus (YFV). nih.gov The in vitro antiviral activity was evaluated by measuring the protection of YFV-infected Huh7 cells using a neutral red dye uptake assay. nih.gov This highlights the potential of the aminopyrazole carbonitrile scaffold as a starting point for the development of novel antiviral agents.

SAR Studies for Antimicrobial Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial efficacy of lead compounds. For aminopyrazole derivatives, SAR studies have provided insights into the structural requirements for enhanced activity.

In the context of antiproliferative and antioxidant agents, which can be related to antimicrobial efficacy, SAR studies on 5-aminopyrazolyl acylhydrazones and amides have been conducted. nih.gov These studies revealed that the nature and position of substituents on the phenylamino (B1219803) pyrazole nucleus significantly influence the biological activity. nih.gov For example, certain substitutions led to potent antitumor properties against various cell lines. nih.gov

Furthermore, the substitution at the 5-position of the pyrazole ring has been a major focus. The synthesis of various 5-substituted 3-amino-1H-pyrazole-4-carbonitriles has been a key strategy to explore their biological potential. mdpi.comresearchgate.net The reaction of these compounds with different electrophiles allows for the creation of a diverse library of derivatives, which can then be screened for antimicrobial activity. The regioselectivity of these reactions is a critical aspect, as the position of the substituent can dramatically alter the compound's interaction with biological targets. mdpi.comresearchgate.netnih.gov

The general reactivity of the amino and nitrile groups in 5-aminopyrazole-4-carbonitriles makes them versatile starting materials for creating new pyrazole-containing compounds with potential pharmaceutical applications, including as antimicrobial agents. acs.org

Anti-Inflammatory Applications

Pyrazole derivatives are well-known for their anti-inflammatory properties, with several compounds clinically used as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netmdpi.com The 4-aminopyrazole scaffold, while noted to have reduced anti-inflammatory activity compared to its 3-amino and 5-amino isomers, has still been a subject of interest. nih.gov

The anti-inflammatory potential of pyrazole derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.net Molecular docking studies have been employed to understand the binding interactions of novel pyrazolone (B3327878) derivatives with COX-1 and COX-2 enzymes, providing a structural basis for their anti-inflammatory and analgesic activities. researchgate.net

While specific data on the anti-inflammatory applications of this compound is limited in the search results, the broader class of aminopyrazole derivatives has shown significant promise. For instance, 5-aminopyrazole derivatives have been extensively studied as anti-inflammatory agents. nih.gov

Other Pharmacological Activities (e.g., Insecticidal, Antidote Effect)

Beyond the more commonly studied antimicrobial and anti-inflammatory activities, derivatives of this compound have been investigated for other pharmacological effects.

Insecticidal Activity: N-pyrazole derivatives are of interest for their insecticidal properties. nih.gov

Antidote Effect: In a laboratory experiment, three compounds from the pyrazolo[1,5-a] nih.govmdpi.comresearchgate.nettriazine series, derived from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, demonstrated a significant antidote effect against the herbicide 2,4-D on sunflower seedlings. researchgate.net

Sedative/Hypnotic Activity: Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives, which can be synthesized from 5-substituted 3-amino-1H-pyrazole-4-carbonitriles, are analogues of zaleplon, a sedative/hypnotic drug, and are expected to possess considerable biological activity. mdpi.comresearchgate.netnih.gov

Bioavailability and Pharmacokinetic Considerations (e.g., In Silico Studies)

In silico studies play a vital role in predicting the bioavailability and pharmacokinetic properties of new chemical entities, helping to guide the drug discovery process.

For derivatives of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, in silico methods have been used to study bioavailability parameters and to predict potential protein targets through protein-ligand docking. researchgate.net Furthermore, pharmacokinetic parameters of certain pyrazole derivatives have been calculated using online platforms like SwissADME to predict their absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

SAR studies on some 4-aminopyrazole derivatives have led to the development of compounds with improved pharmacokinetic and antioxidant properties. nih.gov These studies highlight the importance of considering ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties early in the development of new therapeutic agents based on the aminopyrazole scaffold.

Biological Assay Methodologies

In Vitro Screening Protocols

A variety of in vitro screening protocols are utilized to evaluate the biological activities of this compound and its derivatives.

For assessing anti-inflammatory activity, in vitro protein denaturation assays are employed. researchgate.net The antioxidant potential is often evaluated using the 1,1-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. researchgate.net

To determine antiviral efficacy, an in vitro assay using virus-infected cells is common. For example, the activity against Yellow Fever Virus (YFV) was tested on infected Huh7 cells, with cell viability measured by neutral red dye uptake. nih.gov

For antimicrobial screening, in vitro experiments on bacterial cultures such as E. coli, S. aureus, and B. pumilis are conducted to assess any noticeable antibacterial effects. researchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazole-4-carbonitrile derivatives is often followed by screening for biological activities. nih.gov

Enzyme Inhibition Assays

The this compound scaffold and its derivatives have been the focus of extensive research as potent enzyme inhibitors, particularly targeting kinases and other enzymes implicated in disease pathways. These investigations are crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

A series of 4-amino-(1H)-pyrazole derivatives were designed and evaluated as inhibitors of Janus kinases (JAKs), which are key players in the JAK/STAT signaling pathway often dysregulated in cancer and inflammatory diseases. nih.gov In vitro kinase inhibition assays revealed that many of these compounds exhibited potent activity, with several reaching IC50 values below 20 nM. nih.gov Notably, compound 3f emerged as a highly potent inhibitor, with IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. nih.gov

Further research into pyrazole-based compounds has identified inhibitors for other significant enzyme targets. For instance, a pyrazole derivative containing a pyridine (B92270) nucleus was identified as a potent inhibitor of xanthine (B1682287) oxidase (XO), with an IC50 value of 0.83 μM, which is significantly more potent than the standard drug allopurinol. semanticscholar.org In the realm of cancer research, pyrazole derivatives with thiourea (B124793) skeletons have been explored as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. researchgate.net Among these, compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) demonstrated the most potent EGFR inhibitory activity with an IC50 of 0.07 μM. researchgate.net

The versatility of the pyrazole scaffold is further highlighted by the development of derivatives targeting other kinase families. Pyrazole carbaldehyde derivatives have been identified as potential Phosphoinositide 3-kinase (PI3K) inhibitors, with compound 43 showing an IC50 of 0.25 μM. nih.gov Additionally, novel indole (B1671886) derivatives linked to a pyrazole moiety have shown significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), with compounds 33 and 34 registering IC50 values of 0.074 μM and 0.095 μM, respectively. nih.gov The 5-aminopyrazole core is also present in Pirtobrutinib, a reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies. mdpi.com

More recent studies have focused on the understudied PCTAIRE family of kinases. nih.govmdpi.com Starting from a promiscuous N-(1H-pyrazol-3-yl)pyrimidin-4-amine inhibitor, structural optimization led to compound 43d , which displayed high cellular potency for CDK16 with an EC50 of 33 nM. nih.govmdpi.com

Table 1: Enzyme Inhibition by this compound Derivatives

| Compound/Derivative | Target Enzyme | IC50/EC50 Value | Source |

|---|---|---|---|

| 3f | JAK1 | 3.4 nM | nih.gov |

| JAK2 | 2.2 nM | nih.gov | |

| JAK3 | 3.5 nM | nih.gov | |

| Pyrazole derivative | Xanthine Oxidase (XO) | 0.83 µM | semanticscholar.org |

| C5 | EGFR Kinase | 0.07 µM | researchgate.net |

| 43 | PI3 Kinase | 0.25 µM | nih.gov |

| 33 | CDK2 | 0.074 µM | nih.gov |

| 34 | CDK2 | 0.095 µM | nih.gov |

| Pirtobrutinib | Bruton's Tyrosine Kinase (BTK) | Reversible Inhibitor | mdpi.com |

| 43d | CDK16 | 33 nM (EC50) | nih.govmdpi.com |

Cell-Based Assays

The enzymatic inhibitory potential of this compound derivatives often translates into significant activity in cell-based assays, particularly in the context of cancer research. These assays evaluate the cytotoxic and antiproliferative effects of the compounds against various human cancer cell lines.

Derivatives of 4-amino-(1H)-pyrazole, developed as JAK inhibitors, have demonstrated notable cytotoxicity. nih.gov Compound 11b was found to be particularly potent against the HEL (erythroleukemia) and K562 (chronic myelogenous leukemia) cell lines, with IC50 values in the submicromolar range. nih.gov Another derivative, 3f , showed broad cytotoxic effects against a variety of cell lines at micromolar concentrations. nih.gov

Extensive screening of pyrazole derivatives has revealed a wide spectrum of anticancer activity. mdpi.com For example, a novel 1,2,3-triazole-pyrazole hybrid, compound 163 , was a potent cytotoxic agent against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cells, with IC50 values of 12.22 µM, 14.16 µM, and 14.64 µM, respectively. mdpi.com Another derivative, 136b , exhibited strong anticancer effects across multiple cell lines, with IC50 values of 1.962 µM (A549 - lung), 3.597 µM (HCT-116), 1.764 µM (MCF-7), and 4.496 µM (HT-29 - colon). mdpi.com

The EGFR inhibitor, compound C5 , also showed potent antiproliferative activity against the MCF-7 breast cancer cell line, with an IC50 of 0.08 μM. researchgate.net Similarly, the PI3 kinase inhibitor, compound 43 , displayed excellent cytotoxicity against MCF-7 cells with an IC50 of 0.25 µM, a value lower than the standard drug doxorubicin (B1662922) in that study. nih.gov The CDK2 inhibitors, compounds 33 and 34 , also demonstrated potent inhibition against a panel of four human cancer cell lines (HCT116, MCF7, HepG2, and A549), with IC50 values under 23.7 µM. nih.gov

A specific 5-amino-1H-pyrazole-4-carbonitrile derivative, compound 21 , was tested by the National Cancer Institute and showed remarkable cell proliferation inhibition (over 90%) at a 10 µM concentration against several cancer cell lines, including non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145). mdpi.com Furthermore, a pyrazole derivative investigated for its anticolon cancer properties demonstrated an IC50 of 4.2 μM against the HCT-116 cell line. semanticscholar.org

Table 2: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 Value | Source |

|---|---|---|---|---|

| 11b | HEL | Erythroleukemia | Submicromolar | nih.gov |

| K562 | Chronic Myelogenous Leukemia | Submicromolar | nih.gov | |

| 136b | A549 | Lung | 1.962 µM | mdpi.com |

| HCT-116 | Colon | 3.597 µM | mdpi.com | |

| MCF-7 | Breast | 1.764 µM | mdpi.com | |

| HT-29 | Colon | 4.496 µM | mdpi.com | |

| 163 | HepG-2 | Liver | 12.22 µM | mdpi.com |

| HCT-116 | Colon | 14.16 µM | mdpi.com | |

| MCF-7 | Breast | 14.64 µM | mdpi.com | |

| C5 | MCF-7 | Breast | 0.08 µM | researchgate.net |

| 43 | MCF-7 | Breast | 0.25 µM | nih.gov |

| Pyrazole derivative | HCT-116 | Colon | 4.2 µM | semanticscholar.org |

| L2 | CFPAC-1 | Pancreatic | 61.7 ± 4.9 µM | acs.org |

| L3 | MCF-7 | Breast | 81.48 ± 0.89 µM | acs.org |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to study the properties of pyrazole (B372694) derivatives, including 4-Amino-1H-pyrazole-3-carbonitrile and its analogs.

The electronic properties of a molecule, such as the distribution of electrons and the energies of its frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), are key determinants of its reactivity and biological activity.

HOMO-LUMO Analysis: The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited and is more reactive. nih.gov DFT calculations have been employed to determine these energies for various pyrazole derivatives. For example, in the analysis of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the HOMO-LUMO energy gap was calculated to be small, indicating good chemical reactivity. nih.gov The HOMO is typically localized over the pyrazole and phenyl rings, indicating these are the primary sites for electron donation, while the LUMO is often distributed over the pyrimidine (B1678525) ring and sulfonyl group, suggesting these are the electron-accepting regions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution within a molecule, revealing the localization of electron density in bonds and lone pairs. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. In studies of pyrazole derivatives, NBO analysis has shown that nitrogen and oxygen atoms generally carry negative charges, making them potential sites for electrophilic attack, while hydrogen atoms have positive charges. ijcce.ac.ir

| Property | Description | Significance in Drug Design |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. Important for interactions with electron-deficient sites in biological targets. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. Important for interactions with electron-rich sites in biological targets. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and potential for biological activity. |

| NBO Charges | Distribution of electronic charge on each atom. | Helps in identifying sites for hydrogen bonding and other non-covalent interactions with a receptor. |

This table provides a general overview of the significance of these parameters in drug design and is based on principles of computational chemistry.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, chemists can confidently assign specific vibrational modes to the observed spectral bands. This aids in the structural characterization of the compound. For instance, theoretical calculations on pyrazole derivatives have helped in assigning the characteristic vibrational frequencies for C-H, N-H, C=N, and C≡N stretching and bending modes. nih.govmaterialsciencejournal.org

Molecular Docking Studies for Target Identification and Mechanism of Action

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

These studies have been performed on various pyrazole derivatives to identify potential therapeutic targets and to understand their mechanism of action at a molecular level. researchgate.netalrasheedcol.edu.iqnanobioletters.combiointerfaceresearch.com For example, derivatives of pyranopyrazole, which share a similar heterocyclic core, have been docked into the active site of the SARS-CoV-2 main protease (Mpro) to evaluate their potential as antiviral agents. nanobioletters.com Docking studies can reveal crucial information about the binding mode, including the specific amino acid residues involved in the interaction and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions). This information is invaluable for optimizing the lead compound to improve its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively reported in the provided context, the principles of QSAR are highly relevant to its derivatives.

In a typical QSAR study, a set of molecules with known biological activities is used to build a model. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be related to steric, electronic, or hydrophobic properties. Statistical methods are then used to develop an equation that correlates these descriptors with the biological activity. This model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs.

In Silico Prediction of Biological Activity and Bioavailability

In silico tools are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates early in the discovery process. mdpi.comnih.gov These predictions help in identifying compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

For pyrazole derivatives, in silico tools like SwissADME and AdmetSAR have been used to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for P-glycoprotein-mediated resistance. alrasheedcol.edu.iqmdpi.com Predictions can also be made for various biological activities based on the structural similarity to known active compounds. nih.gov These computational predictions, while not a substitute for experimental testing, provide valuable guidance for prioritizing compounds for further development.

| Parameter | Predicted Property | Implication for Drug Development |

| Gastrointestinal Absorption | High | Good oral bioavailability is likely. mdpi.com |

| Blood-Brain Barrier Permeation | Variable | Can be desirable or undesirable depending on the therapeutic target. mdpi.com |

| P-glycoprotein Substrate | No | Reduced likelihood of multidrug resistance. mdpi.com |

| CYP450 Inhibition | Variable | Potential for drug-drug interactions needs to be assessed. |

| Biological Activity | Kinase inhibitor, enzyme inhibitor, GPCR ligand | Suggests potential therapeutic applications. nih.gov |

This table summarizes general in silico predictions for pyrazole-based compounds based on available literature and may not be specific to this compound itself.

Applications in Other Scientific Disciplines

Agrochemical Applications (e.g., Crop Protection, Insecticides, Fungicides)

The pyrazole (B372694) scaffold is a well-established and significant component in the design of modern agrochemicals. numberanalytics.combiosynce.comroyal-chem.comorientjchem.org Derivatives of 4-amino-1H-pyrazole-3-carbonitrile are integral to the creation of potent insecticides and fungicides used for crop protection. biosynce.comscirp.org

Insecticides:

A prominent class of insecticides derived from this pyrazole structure is the phenylpyrazoles. These compounds function as powerful blockers of the GABA-gated chloride channel in insects, which disrupts the central nervous system and ultimately leads to death. google.com A notable example is Fipronil, a broad-spectrum insecticide. conicet.gov.arnih.gov

Research has focused on synthesizing novel derivatives with enhanced insecticidal properties. For instance, a series of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles were synthesized and showed notable insecticidal activity. conicet.gov.arresearchgate.net In one study, the compound 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile demonstrated 75% mortality against Tuta absoluta larvae after 48 hours, highlighting the potential for developing effective pest control agents from this precursor. conicet.gov.ar The development of new pyrazole derivatives is a key strategy to combat the rise of resistance to existing chemical pesticides. researchgate.net

Fungicides:

The pyrazole nucleus is also found in several commercial fungicides. scirp.org Pyraclostrobin, for example, is a broad-spectrum fungicide that inhibits mitochondrial respiration in fungi, effectively controlling a range of major plant pathogens. royal-chem.comnih.gov The adaptability of the this compound structure allows for the creation of extensive libraries of related compounds, which can be screened for fungicidal activity against various plant diseases. biosynce.comorientjchem.org

Use as Ligands in Coordination and Organometallic Chemistry

The presence of multiple nitrogen atoms in this compound makes it an excellent chelating agent for transition metals. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring and the amino group can coordinate with metal ions, leading to the formation of stable coordination complexes with diverse and useful properties. biosynce.comresearchgate.netresearchgate.net

The ability of pyrazole-derived ligands to form bridges between metal centers allows for the construction of polynuclear and supramolecular structures. researchgate.netnih.gov These complexes are of significant interest in various areas:

Catalysis: Pyrazole-containing metal complexes have shown potential as catalysts in a range of chemical reactions. researchgate.net

Materials Science: These compounds are used in the development of new materials, including luminescent compounds and conductive polymers. numberanalytics.comroyal-chem.com Metal-organic frameworks (MOFs) with pyrazole ligands are being explored for applications in gas storage and separation due to their adjustable pore sizes and large surface areas. biosynce.com

Bioinorganic Chemistry: Pyrazole complexes serve as models for understanding the role of metal ions in biological systems. nih.gov

Researchers have synthesized and characterized numerous metal complexes with pyrazole-derived ligands, including those with cobalt, copper, manganese, and cadmium, revealing a wide array of structural topologies and potential applications. researchgate.netnih.govrsc.org

Intermediates in Industrial Chemical Processes

This compound is a valuable intermediate in the chemical industry, primarily due to its utility as a synthon for producing more complex molecules. scirp.orgmdpi.com Its reactive amino and cyano groups allow for a variety of chemical modifications, making it a key starting material for a wide range of heterocyclic compounds used in pharmaceuticals, agrochemicals, and dyes. royal-chem.comorientjchem.orgnih.gov

The synthesis of this compound itself is a focus of industrial process research, with an emphasis on developing efficient, high-yield, and environmentally friendly methods. mdpi.commdpi.com One common and economical synthesis route involves the reaction of (ethoxymethylene)malononitrile with hydrazines. scirp.orgconicet.gov.arresearchgate.net The compound serves as a precursor for the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are of interest for their potential biological activities. mdpi.comekb.eg Its role as a versatile building block is crucial for the cost-effective production of numerous specialty chemicals. google.com

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of synthetic routes to 4-Amino-1H-pyrazole-3-carbonitrile and its derivatives is a cornerstone for future research. While established methods exist, the focus is shifting towards greener, more efficient, and cost-effective processes.

A primary starting material for the synthesis of the 4-aminopyrazole core is (ethoxymethylene)malononitrile. The classical approach involves a multi-step synthesis that can be time-consuming and may utilize hazardous reagents. Future methodologies are anticipated to focus on one-pot syntheses, catalytic processes, and the use of environmentally benign solvents. For instance, research into microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields. Furthermore, the development of continuous flow processes could offer better control over reaction parameters and facilitate large-scale production with minimal waste.

Sustainable chemistry principles will also drive innovation. This includes exploring the use of bio-based starting materials and developing catalytic systems that rely on earth-abundant metals rather than precious metals. The goal is to create synthetic pathways that are not only efficient but also have a reduced environmental footprint.

Exploration of New Biological Targets and Therapeutic Areas